(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H14FN5OS2 and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural exploration of novel heterocyclic compounds, including those similar to the chemical , have been extensively studied. For instance, one study focused on the preparation and antiproliferative activity evaluation of a novel bioactive heterocycle, emphasizing its crystal structure through X-ray diffraction studies and molecular interactions via Hirshfeld surface analysis (S. Benaka Prasad et al., 2018).
Biological Activity and Application
Antimicrobial and Antibacterial Activity : A variety of related compounds have been synthesized and evaluated for their antimicrobial properties. For instance, the development of benzothiazole derivatives demonstrated potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity, highlighting their potential as anti-mycobacterial chemotypes (S. Pancholia et al., 2016).
Antitumor Activity : Certain compounds within the same chemical family have been synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer treatment (Zhi-hua Tang & W. Fu, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . This interaction could potentially alter the biological activities of the targets, resulting in the observed therapeutic effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations contribute to the compound’s overall therapeutic potential .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
Based on the biological activities of related compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS2/c1-9-13(24-19-18-9)14(22)20-5-7-21(8-6-20)15-17-12-10(16)3-2-4-11(12)23-15/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLSLHDERVWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.